- Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans, European Journal of Organic Chemistry, 2007, (9), 1491-1509
Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)
4-Broom-2-fenylbenzofuraan is een organische verbinding met de molecuulformule C14H9BrO. Deze verbinding behoort tot de benzofuraanfamilie en kenmerkt zich door de aanwezigheid van een broomatoom op de 4-positie en een fenylgroep op de 2-positie van de benzofuraankern. Het is een waardevol tussenproduct in organische synthese, met name voor de productie van farmaceutische stoffen en gespecialiseerde materialen. De aanwezigheid van zowel broom als de fenylgroep biedt reactieve mogelijkheden voor verdere functionalisering, zoals palladium-gekatalyseerde kruiskoppelingen. De verbinding vertoont goede stabiliteit onder standaardomstandigheden en is geschikt voor diverse synthetische toepassingen.
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
CAS-nummer:863870-92-2
MF:C14H9BrO
MW:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29
Benzofuran,4-bromo-2-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzofuran,4-bromo-2-phenyl-
- 4-BROMO-2-PHENYLBENZOFURAN
- 4-Bromo-2-phenylbenzofuran (ACI)
- 4-bromo-2-phenyl-1-benzofuran
- AKOS027380973
- D72205
- CS-0097135
- DTXSID60460989
- CS-16414
- 863870-92-2
-
- Inchi: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
- InChI-sleutel: JFJOZPUPENSWRH-UHFFFAOYSA-N
- LACHT: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1
Berekende eigenschappen
- Exacte massa: 271.98368g/mol
- Monoisotopische massa: 271.98368g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 237
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 13.1Ų
Experimentele eigenschappen
- Dichtheid: 1.454
- Kookpunt: 375.6°C at 760 mmHg
- Vlampunt: 181°C
- Brekindex: 1.652
Benzofuran,4-bromo-2-phenyl- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1077426-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 100mg |
$395 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 250mg |
$610 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 1g |
$1165 | 2022-10-23 | |
| Chemenu | CM411053-100mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 100mg |
$309 | 2023-02-17 | |
| Chemenu | CM411053-250mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 250mg |
$525 | 2023-02-17 | |
| Chemenu | CM411053-1g |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 1g |
$1050 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1337934-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 100mg |
$295 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 250mg |
$495 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 1g |
$1080 | 2023-09-01 | |
| 1PlusChem | 1P004XU2-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | >98% | 100mg |
$105.00 | 2024-04-21 |
Benzofuran,4-bromo-2-phenyl- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referentie
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referentie
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; 5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
Referentie
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
,
Molecules,
2022,
27(2),
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referentie
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referentie
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Productiemethode 21
Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 22
Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Productiemethode 23
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referentie
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Productiemethode 24
Reactievoorwaarden
1.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 25
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 26
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Productiemethode 27
Reactievoorwaarden
1.1 Reagents: Hydrogen iodide ; rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referentie
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Productiemethode 28
Reactievoorwaarden
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referentie
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Productiemethode 29
Reactievoorwaarden
1.1 Reagents: Hydrazine Solvents: Methanol , Chloroform ; 24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referentie
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Benzofuran,4-bromo-2-phenyl- Raw materials
- Iodobenzene diacetate
- Iodobenzene
- Diethylcarbamyl chloride
- Ethanone, 1-phenyl-, O-(3-bromophenyl)oxime, (1E)-
- Chlorodiisopropylsilane
- (2,6-Dibromophenyl)methanol
- 2-Iodopyrimidine
- Benzene, 1,3-dibromo-2-(phenoxymethyl)-
- Phenol, 3-bromo-2-iodo-, 1-acetate
- O-(3-bromophenyl)hydroxylamine
- Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-
- 2,6-Dibromobenzyl Bromide
- 2,6-Dibromobenzoic acid
- 3-Bromophenyl Diethylcarbamate
- 2-[(2-bromophenyl)(diisopropyl)silyl]pyrimidine
- Carbamic acid,N,N-diethyl-, 3-bromo-2-iodophenyl ester
- Acetophenone
- Benzaldehyde
Benzofuran,4-bromo-2-phenyl- Preparation Products
Benzofuran,4-bromo-2-phenyl- Gerelateerde literatuur
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
863870-92-2 (Benzofuran,4-bromo-2-phenyl-) Gerelateerde producten
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